molecular formula C19H22N2O2 B11293904 5-ethoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-ethoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11293904
M. Wt: 310.4 g/mol
InChI Key: APDLGKNDDXIWRW-UHFFFAOYSA-N
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Description

5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxy group, a propan-2-yl group, and a phenoxy methyl group attached to a benzodiazole core. Benzodiazoles are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step involves the ethylation of the benzodiazole core using ethyl halides in the presence of a base.

    Attachment of the Phenoxy Methyl Group: This can be done through a nucleophilic substitution reaction where the benzodiazole core reacts with a phenoxy methyl halide.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the phenoxy group using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodiazole core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE: shares similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of 5-ETHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

6-ethoxy-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-4-22-16-9-10-17-18(11-16)21-19(20-17)12-23-15-7-5-14(6-8-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,20,21)

InChI Key

APDLGKNDDXIWRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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